1H-Benzimidazole-5-sulfonyl chloride hydrochloride

Catalog No.
S846532
CAS No.
1956321-85-9
M.F
C7H6Cl2N2O2S
M. Wt
253.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazole-5-sulfonyl chloride hydrochloride

CAS Number

1956321-85-9

Product Name

1H-Benzimidazole-5-sulfonyl chloride hydrochloride

IUPAC Name

3H-benzimidazole-5-sulfonyl chloride;hydrochloride

Molecular Formula

C7H6Cl2N2O2S

Molecular Weight

253.11 g/mol

InChI

InChI=1S/C7H5ClN2O2S.ClH/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H

InChI Key

XESBSBJNPJQJAV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)NC=N2.Cl

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)NC=N2.Cl

1H-Benzimidazole-5-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C7H6Cl2N2O2S and a molecular weight of 253.11 g/mol. It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is recognized for its unique chemical properties and versatility, making it valuable in various scientific and industrial applications. It typically appears as a white solid and has a high purity level, often exceeding 95% in commercial preparations .

There is no scientific literature available on the mechanism of action of 1H-Benzimidazole-5-sulfonyl chloride hydrochloride.

  • Corrosivity: The presence of the sulfonyl chloride group suggests potential corrosive properties, which can irritate skin and eyes [].
  • Hydrolysis products: The hydrolysis of the molecule can generate hydrochloric acid, which is a corrosive and toxic substance [].

1H-Benzimidazole-5-sulfonyl chloride hydrochloride is known for its reactivity due to the presence of the sulfonyl chloride group. The main types of reactions it undergoes include:

  • Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
  • Hydrolysis: In aqueous environments, the sulfonyl chloride group can hydrolyze to yield the corresponding sulfonic acid.
  • Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, although these are less frequent compared to substitution reactions .

The biological activity of 1H-benzimidazole-5-sulfonyl chloride hydrochloride primarily stems from its ability to react with nucleophilic sites on biological molecules such as proteins and enzymes. This reactivity enables it to function as an enzyme inhibitor and a probe in biochemical assays. Its potential applications in drug development are significant, particularly in targeting specific enzymes involved in various diseases.

The synthesis of 1H-benzimidazole-5-sulfonyl chloride hydrochloride generally involves several key steps:

  • Sulfonation: Benzimidazole is reacted with sulfuric acid to introduce the sulfonyl group.
  • Chlorination: The resulting sulfonated product is then chlorinated using thionyl chloride or phosphorus pentachloride.
  • Formation of Hydrochloride Salt: The final step involves adding hydrochloric acid to obtain the hydrochloride salt form of the compound.

In industrial settings, these methods are scaled up using continuous flow reactors and automated systems to enhance yield and purity .

1H-Benzimidazole-5-sulfonic acidLacks the chloride group; less reactiveUsed in similar applications but with lower reactivity1H-Benzimidazole-5-sulfonyl fluorideContains fluoride instead of chlorideDifferent chemical properties; used in specialized contexts1H-Benzimidazole-5-sulfonyl bromideContains bromide; alters reactivitySimilar reactivity but distinct applications due to bromine

The uniqueness of 1H-benzimidazole-5-sulfonyl chloride hydrochloride lies in its high reactivity attributed to the presence of the chlorosulfanyl group, allowing for a broader range of chemical transformations compared to its analogs .

Interaction studies involving 1H-benzimidazole-5-sulfonyl chloride hydrochloride focus on its capacity to form covalent bonds with nucleophiles in biological systems. This characteristic allows researchers to explore its potential as a therapeutic agent by assessing how it interacts with specific enzymes or proteins. Such studies are crucial for understanding its mechanism of action and identifying possible applications in drug design .

Dates

Last modified: 08-16-2023

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